molecular formula C20H15FN4O2 B2662062 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955543-26-7

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2662062
CAS No.: 955543-26-7
M. Wt: 362.364
InChI Key: VLUCRFQGDOVOHM-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide ( 955543-26-7) is a chemical compound with the molecular formula C20H15FN4O2 and a molecular weight of 362.4 g/mol . This benzamide derivative features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its planar aromatic structure that facilitates key interactions with biological targets . The imidazo[1,2-b]pyridazine moiety is a significant structural feature in compounds investigated for various biological activities. Related analogues within this chemical class have been identified as potent inhibitors of phosphodiesterase enzymes (PDE) and have demonstrated highly promising activity against Mycobacterium tuberculosis . This indicates the broader research value of this chemotype in developing therapies for central nervous system disorders and infectious diseases. Furthermore, such compounds serve as versatile building blocks for synthesizing more complex molecular entities for pharmacological screening . This product is intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-22-17(12-25(18)24-19)14-7-8-15(21)16(11-14)23-20(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUCRFQGDOVOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazinyl moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazinyl ring.

    Introduction of the fluoro-substituted phenyl ring: This step involves the substitution reaction where a fluoro group is introduced to the phenyl ring.

    Coupling with benzamide: The final step involves coupling the fluoro-substituted phenyl ring with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents like halides (e.g., NaI) and catalysts (e.g., Pd/C) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield/Purity Reference
This compound (Target) C₂₀H₁₄F₂N₄O₂ ~380.34 2-fluoro, 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl), unsubstituted benzamide Not reported Estimated
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide C₂₀H₁₃F₃N₄O₂ 398.34 3,4-difluoro on benzamide, 2-fluoro, 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl) Not reported
Compound 5k () C₃₀H₂₉F₃N₆O 547.24 Trifluoromethyl, 4-ethyl, piperazinylmethyl substituents 76% yield, 99.8% purity
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide C₂₅H₂₃F₄N₅O₂ 486.47 Trifluoromethyl, pivalamide (tert-butyl), 2-fluoro-5-methoxyphenyl Not reported

Key Structural and Functional Insights:

Fluorine Substituents: The target compound and its analogs (e.g., ) leverage fluorine atoms to enhance metabolic stability and lipophilicity. The 2-fluoro substituent on the phenyl ring is conserved across analogs, suggesting its role in steric or electronic modulation.

Methoxy vs. Bulky Groups :

  • The 6-methoxy group in the target compound may improve aqueous solubility compared to tert-butyl (pivalamide) or piperazinylmethyl groups in and . However, bulky groups like pivalamide could enhance metabolic stability by shielding labile sites.

Synthetic Feasibility :

  • Compound 5k () demonstrates high purity (99.8%) and moderate yield (76%), suggesting robust synthetic routes for imidazo[1,2-b]pyridazine derivatives. The target compound’s synthesis likely follows similar protocols but lacks reported data.

Electronic Effects :

  • The unsubstituted benzamide in the target compound lacks electron-withdrawing groups (e.g., 3,4-difluoro in ), which may reduce binding affinity but improve solubility compared to fluorinated analogs.

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by:

  • Fluoro-substituted phenyl ring
  • Methoxyimidazo[1,2-b]pyridazinyl moiety
  • Benzamide structure

This structural composition may influence its reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This enzyme is crucial in sphingomyelin metabolism and exosome release, which are linked to neurodegenerative diseases such as Alzheimer's disease. Inhibition may reduce neurodegeneration by decreasing harmful exosome secretion .
  • Antiproliferative Effects : Similar compounds have demonstrated significant inhibition of cancer cell proliferation across various cell lines, indicating potential use as antitumor agents .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : In vitro studies have shown significant growth inhibition in human lung cancer cell lines such as A549 and HCC827.
  • IC50 Values : Related compounds have shown IC50 values ranging from 0.85 to 6.75 µM against various cancer cell lines, suggesting strong anticancer properties .

Neuroprotective Properties

In animal models, this compound has demonstrated neuroprotective effects:

  • Mechanism : By inhibiting nSMase2, it reduces the release of exosomes that contribute to neurodegeneration.
  • Research Findings : Studies have shown a decrease in markers associated with neurodegenerative processes when treated with this compound .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusCell Lines TestedIC50 (µM)Biological Activity
AntiproliferativeA5490.85Significant inhibition of growth
AntiproliferativeHCC8275.13Moderate inhibition
NeuroprotectionAnimal ModelsN/AReduced exosome secretion

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Activity : A study evaluated the antiproliferative effects on multiple lung cancer cell lines using both 2D and 3D culture methods, demonstrating higher efficacy in 2D assays .
  • Neuroprotective Effects : Another investigation focused on the compound's ability to modulate exosome release in models of neurodegeneration, showing promising results in reducing neurotoxic effects .

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